4-Amino-2,6-dimethylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2,6-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVFXCQLSCPJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347117 | |
| Record name | 4-Amino-2,6-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15980-22-0 | |
| Record name | 4-Amino-2,6-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2,6-dimethylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Amino-2,6-dimethylphenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/289D3E2XR3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
Synthesis: Produced via reduction of 2,6-dimethyl-4-nitrophenol using tin, hydrochloric acid, and acetic acid .
Comparison with Structural Analogs
2.1. Positional Isomers
2.1.1. 4-Amino-3,5-dimethylphenol
- CAS Number : 3096-70-6 .
- Structure: Methyl groups at positions 3 and 5, amino at position 3.
- Applications : Used in hair dye formulations and as a biochemical reagent .
2.1.2. 3-Amino-2,6-dimethylphenol (A162)
- CAS Number: Not explicitly listed (referred to as COLIPA A162).
- Structure: Amino group at position 3, methyl at 2 and 4.
- Toxicology : Tested in two batches (RD-CRU095-04/10-04 and GST083-04/70-07) with purity data available .
- Key Difference: Positional isomerism influences metabolic pathways and toxicity profiles compared to the 4-amino derivative .
2.2. Halogen-Substituted Derivatives
2.2.1. 4-Amino-2,6-dichlorophenol
- Molecular Formula: C₆H₅Cl₂NO
- Molecular Weight : 178.03 g/mol .
- Properties: Melting Point: 167°C . Solubility: High in ethanol, acetone; low in water .
- Applications : Intermediate in pharmaceutical synthesis .
- Key Difference : Chlorine atoms increase electronegativity, enhancing reactivity in electrophilic substitution compared to methyl groups .
2.2.2. 4-Amino-2,6-dibromophenol
- CAS Number : 609-21-2 .
- Hazards : Irritant to eyes, skin, and respiratory system .
- Key Difference : Bromine’s larger atomic radius and polarizability may increase toxicity and environmental persistence .
2.2.3. 4-Amino-2,6-diiodophenol
- CAS Number : 2297-82-7 .
- Molecular Formula: C₆H₅I₂NO
- Molecular Weight : 360.92 g/mol .
- Applications : Used in diazotization reactions for synthesizing iodine-containing dyes .
- Key Difference : Iodine substituents impart distinct UV-Vis absorption properties, useful in spectroscopic analysis .
2.3. Aromatic Ring-Substituted Derivatives
2.3.1. 4-Amino-2,6-diphenylphenol
- CAS Number : 50432-01-4 .
- Structure : Phenyl groups at positions 2 and 5.
- Properties :
- Key Difference : Bulky phenyl groups reduce solubility in polar solvents but enhance thermal stability .
Comparative Data Table
Key Findings
- Substituent Effects : Methyl groups enhance solubility in organic solvents and moderate reactivity, while halogens (Cl, Br, I) increase electronegativity and toxicity .
- Positional Isomerism : Symmetrical substitution (e.g., 3,5-dimethyl) improves stability in oxidative coupling reactions compared to asymmetric analogs .
- Safety : Halogenated derivatives exhibit higher irritation and toxicity risks compared to methyl-substituted compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
